molecular formula C10H8N2O2 B129591 (O-Phenylenedioxy)diacetonitrile CAS No. 27165-64-6

(O-Phenylenedioxy)diacetonitrile

Cat. No.: B129591
CAS No.: 27165-64-6
M. Wt: 188.18 g/mol
InChI Key: RELKMBLYTGHWBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(O-Phenylenedioxy)diacetonitrile can be synthesized through the reaction of 1,2-dihydroxybenzene with cyanomethyl ether. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 84-87°C and using solvents like chloroform or methanol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and controlled reaction conditions to ensure the purity and yield of the final product. The compound is often stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(O-Phenylenedioxy)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxyacetonitriles .

Mechanism of Action

The mechanism of action of (O-Phenylenedioxy)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (O-Phenylenedioxy)diacetonitrile include:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and industrial processes.

Properties

IUPAC Name

2-[2-(cyanomethoxy)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELKMBLYTGHWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465042
Record name 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27165-64-6
Record name 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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